N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidin-2,4-dione core substituted with a 4-fluorobenzyl group at position 3 and an N-(2-fluorophenyl)acetamide moiety at position 1. Its molecular formula is C₂₂H₁₅F₂N₃O₃, with a molecular weight of 407.37 g/mol. The pyrido-pyrimidine scaffold is common in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as ATP-binding pockets .
Properties
Molecular Formula |
C22H16F2N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16F2N4O3/c23-15-9-7-14(8-10-15)12-28-21(30)16-4-3-11-25-20(16)27(22(28)31)13-19(29)26-18-6-2-1-5-17(18)24/h1-11H,12-13H2,(H,26,29) |
InChI Key |
RXBQEUVJYPETPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the fluorophenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Sulfur-Substituted Analog () :
The compound 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide replaces the oxygen atom at position 2 of the pyrido-pyrimidine core with sulfur. This substitution increases electron density and may alter metabolic stability or binding kinetics. The thioether linkage could reduce oxidative metabolism but may decrease aqueous solubility compared to the oxo-analog .- Thieno[3,2-d]pyrimidine Derivative (): N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide replaces the pyridine ring with a thiophene. This modification impacts target selectivity, as thiophene-containing compounds often exhibit distinct biological profiles compared to pyridine-based analogs .
Substituent Variations
- Ethoxyphenyl vs. Fluorobenzyl (): The compound in features a 4-ethoxyphenyl group instead of 4-fluorobenzyl. In contrast, the 4-fluorobenzyl group in the target compound enhances electronegativity and resistance to cytochrome P450-mediated metabolism .
- Trifluoromethoxyphenyl-Containing Analog (): AMG 487 (CXCR3 antagonist) includes a 4-trifluoromethoxyphenylacetamide group. The trifluoromethoxy group significantly boosts lipophilicity (cLogP ~4.5) and metabolic stability compared to the target compound’s fluorophenyl groups.
Pharmacokinetic and Metabolic Profiles
AMG 487 () :
Displays dose-dependent AUC increases (96-fold vs. 28-fold on day 7 vs. day 1) due to mechanism-based CYP3A4 inhibition by its metabolite M2 (Ki = 0.75 μM). The target compound, lacking the ethoxy group prone to O-deethylation, may avoid this issue, suggesting superior linear PK properties .MEK Inhibitor () :
A pyrido[4,3-d]pyrimidine-based MEK inhibitor with a 2-fluorophenylacetamide group shows high potency (IC₅₀ <10 nM). The target compound’s pyrido[2,3-d]pyrimidine core may offer similar kinase affinity but with altered selectivity due to fluorophenyl positioning .
Physicochemical Properties
- Solubility : The dual fluorophenyl groups confer moderate lipophilicity (predicted cLogP ~3.2), comparable to analogs in (MPRO energy values -7.7 to -7.8).

- Melting Point: Pyrido-pyrimidines typically exhibit high melting points (>200°C) due to planar rigidity, as seen in (thieno-pyrimidine analog, MP 302–304°C) .
Biological Activity
N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies highlighting its biological activity, including anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.49 g/mol. Its structural components include a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines.
Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 12 µM for A549 cells and 15 µM for MCF-7 cells, suggesting potent anticancer activity .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
Enzyme Targeting : It was found to inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with phospholipidosis—a pathological condition linked to drug toxicity. The inhibition of PLA2G15 by this compound was measured with an IC50 value of 0.25 µM, indicating strong inhibitory potential .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | A549 | 12 | |
| Anticancer Activity | MCF-7 | 15 | |
| Enzyme Inhibition | PLA2G15 | 0.25 |
The mechanism by which this compound exerts its biological effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to modulate signaling pathways related to cancer cell survival contributes to its anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

